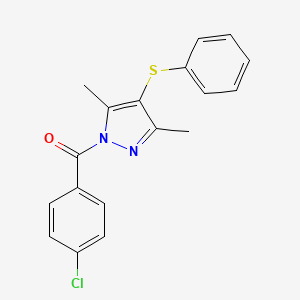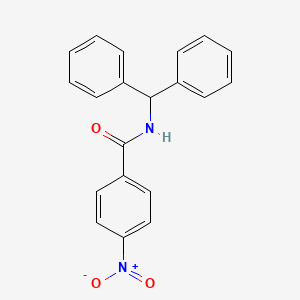
N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide is a chemical compound that has been studied in various contexts including pharmacological and chemical synthesis research. While specific studies directly addressing this compound were not found, related compounds have been synthesized and characterized, providing insights into similar chemical structures and their potential applications or properties.
Synthesis Analysis The synthesis of N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide-like compounds involves reactions between chlorophenol derivatives and piperidinyl acetamides or related structures. For example, the synthesis of related compounds can involve reactions with piperidine under specific conditions, indicating the methods that might be applicable for synthesizing N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide (Jian-wei, 2009).
Molecular Structure Analysis Molecular structure analysis of similar compounds has shown specific geometric orientations, hydrogen bonding, and crystal packing which can give insights into the structural properties of N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide. For instance, studies have demonstrated how chlorophenyl and acetamide groups in similar molecules interact through hydrogen bonds and other non-covalent interactions (Gowda et al., 2007; Praveen et al., 2013).
Chemical Reactions and Properties Chemical properties of N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide can be inferred from related compounds, which participate in various chemical reactions leading to the formation of different structural motifs and potentially exhibiting diverse biological activities (Jian-wei, 2009).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline form can be crucial for understanding the application and handling of N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide. While specific data for this compound was not found, related acetamide compounds provide a basis for predicting similar physical properties based on structural similarities (Gowda et al., 2007).
Chemical Properties Analysis Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential chemical transformations, are integral for understanding N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide's chemical behavior. Related studies on acetamides and their derivatives could provide insights into the reactivity patterns and chemical stability of similar compounds (Jian-wei, 2009).
科学的研究の応用
Antibacterial Activity
Research has demonstrated the antibacterial potential of acetamide derivatives, including those related to N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. The evaluation showed that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains, with one compound being the most active growth inhibitor of all the strains except Staphylococcus aureus (Iqbal et al., 2017).
Pharmacological Evaluation
Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds were designed with multifunctional moieties and evaluated for their antibacterial and anti-enzymatic potential. The results highlighted the antibacterial screening against certain bacterial strains of gram-negative and gram-positive bacteria, rendering one compound as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
Complementary Pharmacological and Toxicological Characterization
Complementary data corresponding to the pharmacological and toxicological characterization of similar acetamide compounds have been presented, supporting research articles on novel analogs of lidocaine. These studies include toxicity predictions through software, evaluation in vivo using brine shrimp larvae (Artemia salina L.) and mice, and the micronucleus assay to determine genotoxicity. This research provides insight into the absorption properties and potential applications in medical treatments (Déciga-Campos et al., 2016).
Novel Synthesis Processes
The synthesis of similar compounds has been described, starting from various substrates to the final acetamide products. These processes offer insights into the practical aspects of synthesizing such compounds, highlighting the potential for scale-up and industrial applications. One example includes the synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which demonstrates a practical process for making this compound, starting from piperazine and N-chloroacetyl-2,6-xylidine (Guillaume et al., 2003).
Antiarrhythmic Effects
The antiarrhythmic effect of lorcainide, a compound related to N-(4-chlorophenyl)-2-(1-piperidinyl)acetamide, was studied in patients with frequent and stable ventricular arrhythmias. The study found that lorcainide suppressed ventricular premature contractions by more than 90% in all but one patient, indicating its effectiveness as an antiarrhythmic agent (Meinertz et al., 1980).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLYHHAPFRUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877233 |
Source


|
| Record name | N-(P-CL PH)-3-N'-PIPERIDINOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(P-CL PH)-3-N'-Piperidinoacetamide | |
CAS RN |
27471-82-5 |
Source


|
| Record name | N-(P-CL PH)-3-N'-PIPERIDINOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)



![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)
![1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)
![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)